2-(4-Chlorophenyl)-6-methylpyridine
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and crystal structure analysis of compounds structurally related to 2-(4-Chlorophenyl)-6-methylpyridine. For instance, studies on the preparation of complex organic compounds, such as 1,3-diphenylselenophenotetraazaporphyrinato ruthenium(II) bis(4-methylpyridine), have been performed to explore their optical and electrochemical properties, contributing to our understanding of molecular electronics and photonics (Kimura & Murakami, 2014).
Crystallography and Materials Science
- In crystallography, studies on the synthesis and crystal structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine highlight the importance of these compounds in understanding molecular structures and interactions. Such research provides insights into the design of new materials with specific properties (Xia, 2001).
Spectroscopy and Quantum Mechanical Studies
- The vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine offers insights into the spectroscopic properties of chlorophenyl-containing compounds, which are essential for developing new drugs and materials with desired properties (Kuruvilla et al., 2018).
Electrochemical and Optical Properties
- Studies on the preparation and characterization of nonclassical tetraazaporphyrin, bis(4‐methylpyridine)[1,3,5,7,9,11,13,15‐octaphenyltetra(3,4‐thieno)tetraazaporphyrinato]ruthenium(II), investigate the electrochemical and optical properties of compounds, contributing to the development of advanced materials for photovoltaic and sensing applications (Kimura et al., 2011).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or modifications to the compound.
For a specific compound, these analyses would require access to scientific literature and experimental data. If you have a different compound or more specific information, feel free to ask!
properties
IUPAC Name |
2-(4-chlorophenyl)-6-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-3-2-4-12(14-9)10-5-7-11(13)8-6-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAGFEWXNZJOHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494569 |
Source
|
Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-6-methylpyridine | |
CAS RN |
61704-26-5 |
Source
|
Record name | 2-(4-Chlorophenyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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